3-Formyl-5-isopropylbenzoic acid
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Overview
Description
3-Formyl-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and an isopropyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-isopropylbenzoic acid typically involves the formylation of 5-isopropyl-benzoic acid. One common method is the Vilsmeier-Haack reaction, where 5-isopropyl-benzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 3-Carboxy-5-isopropyl-benzoic acid.
Reduction: 3-Hydroxymethyl-5-isopropyl-benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formyl-5-isopropylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-5-isopropylbenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in various nucleophilic addition reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
3-Formyl-benzoic acid: Lacks the isopropyl group, making it less sterically hindered.
5-Isopropyl-benzoic acid:
4-Formyl-5-isopropyl-benzoic acid: Similar structure but with the formyl group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Formyl-5-isopropylbenzoic acid is unique due to the specific positioning of both the formyl and isopropyl groups on the benzene ring
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-formyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7H,1-2H3,(H,13,14) |
InChI Key |
NEJARMQYBYJDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
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